Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside
CAS No.: 53598-03-1
Cat. No.: VC0015484
Molecular Formula: C₂₈H₂₆O₈
Molecular Weight: 490.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53598-03-1 |
|---|---|
| Molecular Formula | C₂₈H₂₆O₈ |
| Molecular Weight | 490.5 |
| IUPAC Name | [(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
| Standard InChI | InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1 |
| SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Introduction
Chemical Identity and Properties
Basic Identification
The compound methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside is identified through several standard chemical identifiers, providing researchers with essential information for procurement and handling. The compound's systematic structure indicates the presence of benzoyl groups at the 2- and 3-positions and a benzylidene acetal protecting the 4- and 6-positions of a galactopyranoside ring with a β-configuration at the anomeric carbon.
| Parameter | Information |
|---|---|
| CAS Number | 53598-03-1 |
| Empirical Formula | C28H26O8 |
| Molecular Weight | 490.5 g/mol |
| MDL Number | MFCD04039604 |
Physical Properties
This compound exhibits distinctive physical characteristics that aid in its identification and handling during laboratory procedures. The physical state and appearance provide immediate visual confirmation during synthesis or isolation procedures.
| Property | Description |
|---|---|
| Physical Form | Powder |
| Color | White |
| Appearance | White crystalline powder |
Structural Features and Reactivity
Key Structural Elements
Methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside possesses several distinctive structural features that determine its chemical behavior and utility in synthetic applications. The molecule contains three main functional elements that govern its reactivity profile: the methyl glycoside, the benzoyl protecting groups, and the benzylidene acetal.
Reactivity Profile
The compound's reactivity is primarily determined by the nature of its protecting groups. The benzoyl esters at C-2 and C-3 can be cleaved under basic conditions, while the benzylidene acetal at C-4 and C-6 positions can be selectively removed under acidic conditions as demonstrated in synthetic pathways . This orthogonal protection scheme allows for selective manipulation of functional groups, making it an excellent building block for complex carbohydrate synthesis .
Synthesis Procedures
Synthetic Pathway
The synthesis of methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside typically follows a multi-step procedure starting from methyl β-D-galactopyranoside. The synthetic route involves sequential protection steps that are carefully controlled to achieve the desired regiochemistry.
The synthesis typically begins with the protection of the 4- and 6-positions using benzaldehyde dimethyl acetal, forming methyl 4,6-O-benzylidene-β-D-galactopyranoside as a white solid with yields around 67% . This intermediate is then subjected to benzoylation at the 2- and 3-positions using benzoyl chloride in the presence of pyridine, yielding methyl 4,6-O-benzylidene-2,3-di-O-benzoyl-β-D-galactopyranoside with typical yields of approximately 50% .
Critical Synthetic Considerations
Several factors influence the successful synthesis of this compound. The regioselectivity of protection steps is crucial, as is the choice of reaction conditions. For benzylidene formation, the use of camphorsulfonic acid as a catalyst and careful temperature control (around 55°C) have been reported to give good yields . For benzoylation, the addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) enhances the reaction efficiency .
Applications in Carbohydrate Chemistry
Role in Oligosaccharide Synthesis
Methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside serves as a valuable intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Its well-defined protection pattern allows for selective deprotection and subsequent glycosylation at specific hydroxyl positions, enabling researchers to construct complex carbohydrate structures with precise regio- and stereochemical control .
The compound is frequently employed as either a glycosyl donor or acceptor in chemical glycosylation reactions, where it contributes to the assembly of diverse glycan structures with controlled linkage specificity . The benzoyl groups at the 2-position can provide neighboring group participation during glycosylation reactions, facilitating stereoselective formation of 1,2-trans glycosidic linkages, which is crucial for synthesizing biologically relevant oligosaccharides .
Protecting Group Strategy
The strategic use of benzoyl and benzylidene protecting groups in this compound exemplifies the importance of orthogonal protection in carbohydrate chemistry. The benzylidene acetal can be selectively removed under mild acidic conditions without affecting the benzoyl esters, as demonstrated in synthetic protocols using acetic acid-water mixtures (8:2 v/v) at 60°C . Conversely, the benzoyl groups can be cleaved under basic conditions without disturbing the benzylidene group. This orthogonality allows chemists to selectively expose specific hydroxyl groups for further functionalization or glycosylation .
Research Applications
Glycobiology Research Tools
The utility of methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside extends beyond synthetic organic chemistry into biological research domains. This compound contributes to the development of tools for investigating carbohydrate-mediated biological processes. By serving as a building block for carbohydrate-based probes and glycan arrays, it enables researchers to study glycan-protein interactions that play crucial roles in cell signaling, immune response, and host-pathogen interactions .
Researchers utilize derivatives of this compound to investigate glycosylation mechanisms at the molecular level, develop novel methodologies for glycan assembly, and explore the structural basis of carbohydrate recognition events . These studies provide valuable insights into fundamental biological processes and can inform therapeutic strategies targeting carbohydrate-mediated pathways.
Contribution to Glycoscience Advancement
The compound's properties and reactivity profile make it an important tool for advancing our understanding of carbohydrate structure-function relationships. By facilitating the synthesis of precisely defined glycan structures, methyl 2,3-dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside contributes to research addressing how carbohydrate structures influence biological recognition events, cell signaling pathways, and host-pathogen interactions .
Additionally, this compound plays a role in the development of synthetic oligosaccharide libraries, which serve as valuable resources for high-throughput screening approaches in glycobiology research . These libraries enable systematic investigations of structure-activity relationships and facilitate the discovery of carbohydrate-based lead compounds for therapeutic development.
| Supplier | Catalog Number | Package Size | Price (as of April 2025) |
|---|---|---|---|
| Santa Cruz Biotechnology | sc-218742 | 50 mg | $300.00 |
Quality Control Parameters
Commercial suppliers typically provide quality control data to ensure the compound's identity and purity. These parameters may include spectroscopic data (NMR, IR), chromatographic purity assessment, and physical appearance evaluation. The compound is generally characterized using 1H-NMR, 13C-NMR, and mass spectrometry to confirm its structural integrity prior to commercial distribution .
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